(3-Methylphenyl)-[8-[3-(trifluoromethyl)phenyl]sulfonyl-1-thia-4,8-diazaspiro[4.5]decan-4-yl]methanone
Description
This compound features a spiro[4.5]decane core with a 1-thia-4,8-diaza heterocyclic system. Key structural elements include:
- Spirocyclic framework: A bicyclic structure with a sulfur atom (thia) and two nitrogen atoms (diaza) at positions 1, 4, and 6.
- Sulfonyl group: A 3-(trifluoromethyl)phenylsulfonyl moiety at position 8, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
(3-methylphenyl)-[8-[3-(trifluoromethyl)phenyl]sulfonyl-1-thia-4,8-diazaspiro[4.5]decan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3S2/c1-16-4-2-5-17(14-16)20(28)27-12-13-31-21(27)8-10-26(11-9-21)32(29,30)19-7-3-6-18(15-19)22(23,24)25/h2-7,14-15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWYIWUCNTYICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCSC23CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413814 | |
| Record name | AC1NQZAH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-80-8 | |
| Record name | AC1NQZAH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3-Methylphenyl)-[8-[3-(trifluoromethyl)phenyl]sulfonyl-1-thia-4,8-diazaspiro[4.5]decan-4-yl]methanone is a synthetic compound with the molecular formula and a molecular weight of 484.6 g/mol. This compound is characterized by its complex structure, which includes multiple functional groups such as a trifluoromethyl group and a sulfonyl moiety, contributing to its potential biological activities.
The compound's notable properties include:
- Molecular Weight : 484.6 g/mol
- Density : 1.45 g/cm³
- Boiling Point : 634.4ºC at 760 mmHg
- Flash Point : 337.5ºC
These properties suggest that the compound is relatively stable under standard laboratory conditions, making it suitable for various research applications.
Biological Activity Overview
Research into the biological activity of this compound has indicated potential pharmacological effects, particularly in the context of G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling.
The compound appears to interact with specific GPCRs, influencing various signaling pathways. GPCRs are involved in numerous physiological processes and are common targets for drug development. The structural features of this compound may allow it to modulate receptor activity, potentially leading to therapeutic effects.
Case Studies and Research Findings
- In vitro Studies : Initial studies have shown that compounds with similar structures exhibit inhibitory effects on certain enzyme activities related to inflammatory pathways. For instance, sulfonamide derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Cellular Assays : In cellular assays, this compound demonstrated significant modulation of cell signaling pathways associated with cancer cell proliferation and survival.
- Animal Models : In vivo studies using animal models have indicated that this compound may possess anti-inflammatory and analgesic properties, suggesting potential applications in treating conditions such as arthritis or chronic pain syndromes.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure suggests potential applications in drug design and development. The presence of a sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial properties.
Case Study: Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of sulfonamide derivatives against various bacterial strains. The incorporation of the trifluoromethyl group may enhance lipophilicity, potentially improving bioavailability and efficacy .
Materials Science
In materials science, (3-Methylphenyl)-[8-[3-(trifluoromethyl)phenyl]sulfonyl-1-thia-4,8-diazaspiro[4.5]decan-4-yl]methanone can be explored for its role in polymer synthesis and as a functional additive.
Application in Polymer Chemistry
The compound can serve as a building block in synthesizing high-performance polymers due to its ability to impart thermal stability and mechanical strength. Research indicates that incorporating such compounds into polymer matrices can lead to enhanced properties such as increased tensile strength and thermal resistance .
Agricultural Chemistry
The compound's potential use as a pesticide or herbicide is another area of interest. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.
Residue Definitions and Maximum Residue Limits (MRLs)
According to regulatory documents from Health Canada, there are established residue definitions for chemicals with similar functionalities in agricultural applications. This indicates the regulatory framework supporting the development of such compounds for pest management .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share spirocyclic frameworks and sulfonyl or carbonyl functionalities but differ in substituents and heteroatom composition:
*Calculated based on structural formulas.
Key Observations:
Heteroatom Variations: The target compound’s 1-thia-4,8-diaza system contrasts with Analog 1’s oxa substitution, which may reduce metabolic stability due to increased polarity .
Sulfonyl vs. Carbonyl Groups :
- The trifluoromethylphenylsulfonyl group in the target compound enhances electron-withdrawing effects compared to Analog 1’s methoxy-fluorophenyl carbonyl group.
Clustering and Structure-Activity Relationships (SAR)
Using Butina or Jarvis-Patrick algorithms (), the target compound would cluster with spirocyclic sulfonamides due to:
- Scaffold Similarity : Shared spiro[4.5]decane core.
- Functional Group Alignment : Sulfonyl and carbonyl groups dominate pharmacophore features.
Divergences (e.g., oxa vs. diaza substitution) would place Analog 1 in a separate cluster, highlighting the impact of heteroatoms on target specificity .
Q & A
Basic: What synthetic strategies are recommended for constructing the 1-thia-4,8-diazaspiro[4.5]decane core in this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Prepare the spirocyclic backbone via cyclization of a dithiolane or thioamide precursor under basic conditions. For example, reacting 8-amino-1-thia-4,8-diazaspiro[4.5]decane derivatives with sulfonyl chlorides in dichloromethane with triethylamine as a base .
- Step 2 : Introduce the sulfonyl group at position 8 using 3-(trifluoromethyl)benzenesulfonyl chloride. Monitor reaction completion via TLC and purify via silica column chromatography with a 9:1 dichloromethane/methanol eluent .
- Step 3 : Attach the (3-methylphenyl)methanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation, ensuring regioselectivity through steric and electronic control .
Advanced: How can conformational analysis of the spiro ring system be performed to assess its impact on bioactivity?
- Method : Use X-ray crystallography (e.g., SHELXL for refinement ) to determine the puckering parameters of the spiro[4.5]decane system. Apply Cremer-Pople coordinates to quantify ring puckering amplitudes and phases .
- Analysis : Compare the torsion angles and puckering metrics (e.g., θ and φ for six-membered rings) with activity data from SAR studies. For example, deviations from planarity >10° in the diazaspiro ring correlate with enhanced receptor binding in analogs .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- 1H/13C NMR : Identify the methylphenyl (δ 2.3–2.5 ppm for CH3) and trifluoromethyl groups (δ 110–120 ppm in 13C). Confirm spiro connectivity via absence of proton coupling across the sulfur bridge .
- LC-MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+) and detect impurities. For chromatographic separation, employ C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) .
- FT-IR : Validate sulfonyl (SO2) stretches at 1150–1350 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .
Advanced: How can crystallographic data resolve contradictions in proposed structural isomers?
- Approach : Perform single-crystal X-ray diffraction (SCXRD) with SHELXTL or WinGX . Compare experimental bond lengths (e.g., S–N: ~1.65 Å) and dihedral angles with DFT-optimized models.
- Case Study : In a related diazaspiro compound, conflicting NMR data for sulfonyl vs. carbonyl orientations were resolved via SCXRD, revealing a 72° dihedral angle between the sulfonyl and spiro planes . Use ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen bonding networks .
Basic: What reaction conditions optimize the sulfonylation step at the diazaspiro nitrogen?
- Conditions : Use a 1.1:1 molar ratio of 3-(trifluoromethyl)benzenesulfonyl chloride to the spiroamine in anhydrous dichloromethane. Add triethylamine (1.5 equiv) to neutralize HCl byproducts. Stir at 0°C for 2 hours, then warm to room temperature for 16 hours .
- Troubleshooting : If yield <70%, switch to DMAP as a catalyst or use microwave-assisted synthesis (50°C, 30 min) to accelerate kinetics .
Advanced: How to design SAR studies targeting the trifluoromethylphenyl sulfonyl group?
- Strategy : Synthesize analogs with substituent variations (e.g., –CF3 → –Cl, –OCH3) and assess their:
- Lipophilicity : Measure logP values via shake-flask method.
- Binding affinity : Perform radioligand assays (e.g., Ki determination for receptor targets).
- Metabolic stability : Use liver microsome assays (e.g., t1/2 in human hepatocytes).
- Example : In a 2012 study, replacing –CF3 with –Cl reduced metabolic clearance by 40% but lowered potency by 3-fold, suggesting a balance between electronic effects and steric bulk .
Basic: What purification methods are effective for isolating the final compound?
- Primary Method : Silica gel chromatography with dichloromethane/methanol (95:5 → 90:10 gradient) .
- Alternatives : For scale-up, use recrystallization from ethanol/water (80:20) or preparative HPLC with a Chromolith® column (C18, 10 µm) .
Advanced: How does the spiro system’s conformation influence π-π stacking with biological targets?
- Computational Modeling : Perform molecular dynamics (MD) simulations using AMBER or GROMACS. Measure centroid distances between the spiro system’s aromatic rings and target residues (e.g., <4 Å for effective stacking).
- Empirical Validation : Compare docking scores (AutoDock Vina) of constrained (planar) vs. puckered conformers. In a 2021 study, a 15° puckering amplitude increased binding free energy by −2.3 kcal/mol .
Basic: How to address solubility challenges during in vitro assays?
- Solutions :
Advanced: What experimental and computational methods validate electronic effects of the trifluoromethyl group?
- Hammett Analysis : Measure substituent constants (σm) via reaction kinetics of analogs in electrophilic substitution.
- DFT Calculations : Compute electrostatic potential maps (e.g., Gaussian 16) to visualize electron-withdrawing effects. The –CF3 group reduces electron density at the sulfonyl oxygen by 12% vs. –CH3 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
